3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound belonging to the triazolo-thiadiazole family. This compound exhibits significant biological activity and has been the subject of various synthetic and pharmacological studies. Its molecular formula is with a molecular weight of approximately 355.4 g/mol.
This compound is classified as a heterocyclic organic compound due to its incorporation of nitrogen and sulfur atoms in its structure. It falls under the category of triazoles and thiadiazoles, which are known for their diverse biological activities.
The synthesis of 3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through several methods:
The molecular structure of 3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole features two methoxy-substituted phenyl groups attached to a dihydro-triazolo-thiadiazole core.
COC1=CC=CC=C1C2=NN=C3N2NC(S3)C4=CC=C(C=C4)[N+](=O)[O-]
The compound can engage in several chemical reactions:
The mechanism of action for 3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific biological targets. In medicinal chemistry contexts, it may inhibit enzymes involved in various disease processes or modulate receptor activities that lead to therapeutic effects .
The compound has several applications in scientific research:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8